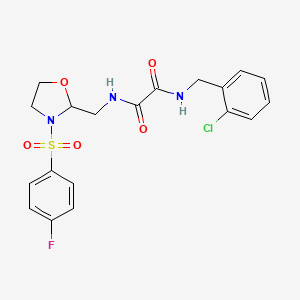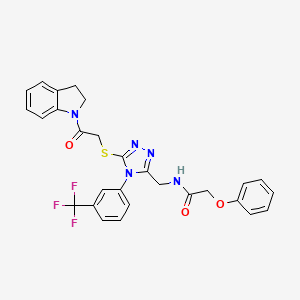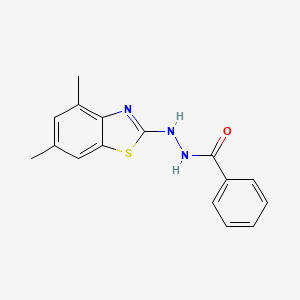![molecular formula C14H14BrF2N3 B2968364 4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2415634-86-3](/img/structure/B2968364.png)
4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole, commonly known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
Compound A has been studied for its potential applications in various fields, including cancer research, neuroscience, and inflammation. In cancer research, Compound A has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuroscience, Compound A has been shown to enhance memory and cognitive function in animal models, suggesting its potential use in the treatment of neurodegenerative diseases. In inflammation research, Compound A has been shown to reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
Compound A is known to target the glucocorticoid receptor (GR), a protein that plays a crucial role in regulating inflammation and immune responses. Compound A binds to the GR and induces a conformational change that leads to the activation of anti-inflammatory genes and the repression of pro-inflammatory genes. This mechanism of action is similar to that of glucocorticoids, but Compound A has been shown to have fewer side effects than traditional glucocorticoids.
Biochemical and Physiological Effects
Compound A has been shown to have various biochemical and physiological effects in animal models. In cancer research, Compound A has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In neuroscience, Compound A has been shown to enhance memory and cognitive function by increasing synaptic plasticity (the ability of neurons to change their connections). In inflammation research, Compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (small proteins that play a role in inflammation).
实验室实验的优点和局限性
One advantage of using Compound A in lab experiments is its specificity for the GR, which allows researchers to study the effects of GR activation without the confounding effects of other signaling pathways. Another advantage is its low toxicity, which allows for higher doses to be used in animal models. However, one limitation of using Compound A is its relatively short half-life, which may require frequent dosing in animal models.
未来方向
There are several future directions for research on Compound A. One direction is to study its potential use in the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of Compound A and to optimize its pharmacokinetic properties.
合成方法
Compound A can be synthesized through a multi-step process that involves the reaction of 4-bromo-1H-pyrazole with 3,5-difluorobenzylamine followed by the addition of azetidine-3-methanol. The final product is then purified through column chromatography to obtain a pure form of Compound A.
属性
IUPAC Name |
4-bromo-1-[[1-[(3,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF2N3/c15-12-4-18-20(9-12)8-11-6-19(7-11)5-10-1-13(16)3-14(17)2-10/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIQEILLZLFNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)F)F)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2968281.png)
![Octahydropyrido[2,1-c]morpholine-6,8-dione](/img/structure/B2968282.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2968283.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2968287.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)


![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)



![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2968302.png)

